molecular formula C24H28FNO3S B11408824 (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)prop-2-enamide

(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)prop-2-enamide

Cat. No.: B11408824
M. Wt: 429.5 g/mol
InChI Key: QTGBQLNGBXVEEF-JLHYYAGUSA-N
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Description

(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a conjugated system with a prop-2-enamide backbone, a tert-butylphenyl group, a dioxidotetrahydrothiophenyl moiety, and a fluorobenzyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Prop-2-enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine, followed by dehydration.

    Introduction of the tert-Butylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using tert-butyl chloride and a phenyl derivative.

    Incorporation of the Dioxidotetrahydrothiophenyl Moiety: This can be done through a thiol-ene reaction, where a thiol group reacts with an alkene under radical conditions.

    Attachment of the Fluorobenzyl Substituent: This step might involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with an amine group.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.

    Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide backbone.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted benzyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential drug candidate.

Medicine

The compound could be investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)prop-2-enamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-chlorobenzyl)prop-2-enamide
  • (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-bromobenzyl)prop-2-enamide
  • (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylbenzyl)prop-2-enamide

Uniqueness

The presence of the fluorobenzyl group in (2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)prop-2-enamide imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C24H28FNO3S

Molecular Weight

429.5 g/mol

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide

InChI

InChI=1S/C24H28FNO3S/c1-24(2,3)20-11-8-18(9-12-20)10-13-23(27)26(21-14-15-30(28,29)17-21)16-19-6-4-5-7-22(19)25/h4-13,21H,14-17H2,1-3H3/b13-10+

InChI Key

QTGBQLNGBXVEEF-JLHYYAGUSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3

Origin of Product

United States

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